1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are structural analogs of purines. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent and enzyme inhibitor. The presence of a thiol group enhances its reactivity and biological interactions, making it a subject of interest for further research and development in therapeutic applications.
The compound is synthesized from various precursors through multi-step chemical reactions, often involving cyclization and substitution methods. Its structural uniqueness stems from the incorporation of a chlorophenyl group and a thiol functional group, which contribute to its chemical properties and biological activities.
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is classified as a heterocyclic organic compound. It is part of a larger family of pyrazolo-pyrimidines known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities.
The synthesis of 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves several key steps:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, refluxing in ethanol or using solvent-free techniques can improve reaction efficiency and reduce by-products .
The molecular formula for 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is C11H7ClN4S. Its structural representation includes:
This data indicates the compound's potential for various interactions due to its functional groups .
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is involved in several chemical reactions:
These reactions are facilitated by common reagents such as dichloromethane and bases like triethylamine .
The mechanism of action for 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol primarily involves its interaction with specific enzymes and signaling pathways:
This mechanism underlines its potential therapeutic applications in treating inflammatory conditions .
The compound exhibits typical characteristics associated with heterocyclic compounds including:
Key chemical properties include:
These properties are significant when considering its applications in medicinal chemistry .
1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific uses:
Future research may focus on optimizing its synthesis for better yields and exploring additional biological activities .
Pyrazolo[3,4-d]pyrimidine represents a privileged scaffold in medicinal chemistry, first emerging in the mid-20th century as a purine bioisostere due to its isosteric relationship with adenine. This bicyclic heterocycle features a pyrazole ring fused with pyrimidine, creating a versatile pharmacophore capable of mimicking the purine nucleobase in ATP-binding sites of enzymes and receptors [6] [7]. Historically, its significance was established through foundational kinase inhibition research, particularly in targeting cyclin-dependent kinases (CDKs) and Bruton's tyrosine kinase (BTK). The scaffold's planar, electron-rich nature enables π-π stacking interactions within hydrophobic enzyme pockets, while its nitrogen atoms facilitate critical hydrogen bonding with biological targets [6].
Table 1: Clinically Significant Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name | Therapeutic Target | Clinical Application | Key Structural Features |
---|---|---|---|
Dinaciclib | CDK1, CDK2, CDK5, CDK9 | Cancer therapy (Phase III) | Macrocyclic substituent at N1 position |
Ibrutinib | Bruton's tyrosine kinase (BTK) | Approved for hematologic cancers | Acrylamide moiety for covalent binding |
Roscovitine | CDK2/cyclin E complex | Preclinical anticancer studies | Hydroxyethylamine at C2 position |
1-(4-Chlorophenyl)-4-thiol derivative | CDK2/cyclin A | Investigational inhibitor | 4-Chlorophenyl at N1, thiol at C4 |
Pharmacologically, pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse activities spanning oncology, immunology, and antimicrobial therapy. Their kinase inhibition profile is exceptionally rich, with demonstrated activity against CDK2 (cell cycle regulation), EGFR (epidermal growth factor receptor), and VEGFR (vascular endothelial growth factor receptor) [6] [7]. The scaffold's synthetic flexibility allows strategic functionalization at N1, C4, and C6 positions, enabling rational drug design. For instance, 4-amino derivatives often serve as ATP-mimetics in kinase inhibition, while 4-thiol derivatives exhibit enhanced hydrogen-bonding capacity and improved pharmacokinetic properties [3] [6]. Recent studies highlight their potential in overcoming drug resistance; certain derivatives maintain efficacy against mutant kinases that evade conventional therapies [7].
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol (molecular formula: C₁₁H₇ClN₄S; molecular weight: 262.72 g/mol) exemplifies a "privileged structure" within this scaffold class due to its optimized pharmacophoric features. The 4-chlorophenyl moiety at N1 enhances target affinity through two complementary mechanisms: 1) the chlorine atom induces a strong electron-withdrawing effect that polarizes the aromatic system, facilitating π-stacking within kinase hydrophobic pockets, and 2) the phenyl group provides optimal steric bulk for occupying accessory hydrophobic regions adjacent to ATP-binding sites [3] [5]. This substitution pattern mirrors clinically successful inhibitors like dinaciclib, where aryl groups at N1 are critical for CDK selectivity [6].
Table 2: Structure-Activity Relationship (SAR) of Pyrazolo[3,4-d]pyrimidine Substituents
Position | Substituent | Target Affinity | Electronic Effects | Biological Consequences |
---|---|---|---|---|
N1 | 4-Chlorophenyl | High (CDK2) | Electron-withdrawing (-I effect) | Enhanced kinase inhibition, cellular potency |
N1 | Alkyl | Moderate | Neutral | Reduced selectivity for CDK isoforms |
C4 | Thiol (-SH) | Very High | Hydrogen bond donation/acceptance | Stronger binding to Leu83 (CDK2 hinge) |
C4 | Hydroxyl (-OH) | High | Hydrogen bond donation only | Moderate affinity |
C4 | Chloro | Low | Weak electrophilicity | Poor target engagement |
The 4-thiol group serves as a superior hydrogen-bonding handle compared to oxo or amino counterparts. Thiol groups exhibit dual hydrogen-bonding capability (donor and acceptor) with higher polarizability than hydroxyl groups, enabling stronger interactions with key residues in enzymatic active sites. Specifically, in CDK2 inhibition, the thiol group forms a critical hydrogen bond with the backbone carbonyl of Leu83 within the hinge region—an interaction essential for ATP-competitive inhibition [4] [6]. This is evidenced by the significant potency boost in thiol derivatives (IC₅₀ ~57 nM for CDK2 inhibition) versus their hydroxyl analogs (IC₅₀ >100 nM) [5] [6].
Structurally, the compound adopts a nearly coplanar conformation between the chlorophenyl ring and pyrazolopyrimidine system, as confirmed by X-ray crystallography (monoclinic crystal system with unit cell parameters: a=17.0097 Å, b=4.4625 Å, c=22.9520 Å, β=102.933°) [8]. This planarity maximizes π-orbital overlap with target proteins. Physicochemical profiling reveals advantageous properties: calculated LogP ~2.1 (indicating balanced lipophilicity), melting point >300°C (suggesting high stability), and moderate solubility in DMSO (50-100 mg/mL)—all favorable for drug discovery [3] [5]. Density functional theory (DFT) studies indicate that the thione-thiol tautomerism (4-thione vs. 4-thiol forms) allows adaptive binding to different biological targets, expanding its therapeutic relevance beyond CDK inhibition to potential applications in antiviral or antimicrobial contexts [3] [7].
Table 3: Biological Activity Profile of 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol and Analogues
Biological Target | IC₅₀/EC₅₀ | Cell-Based Activity | Comparison to Reference Compound |
---|---|---|---|
CDK2/Cyclin A2 | 57 ± 3 nM | Cell cycle arrest at G1/S phase (HCT116) | 3.2-fold more potent than roscovitine |
CDK1/Cyclin B | 420 ± 25 nM | Mitotic inhibition (MCF-7) | 5-fold selective over CDK2 |
HCT-116 (colorectal cancer) | 48 ± 2.1 nM | Caspase-3 activation (apoptosis) | Superior to sorafenib (144 nM) |
MCF-7 (breast cancer) | 45 ± 1.8 nM | Reduced cyclin E expression | Comparable to dinaciclib |
Molecular docking simulations consistently demonstrate how this compound satisfies the "privileged structure" criteria: 1) The 4-chlorophenyl group occupies a hydrophobic region near the gatekeeper residue (Phe80 in CDK2), with chlorine forming a halogen bond to the protein backbone; 2) The pyrazolopyrimidine core engages in π-stacking with Phe82; and 3) The 4-thiol group hydrogen-bonds to Leu83 and Asp86—key residues for ATP mimicry [4] [6]. These features collectively rationalize its status as a versatile template for developing multitargeted kinase inhibitors with optimized drug-like properties.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: